[2-(Cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine [2-(Cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520484
InChI: InChI=1S/C14H27N/c1-4-12(2)13(3)15-11-10-14-8-6-5-7-9-14/h8,12-13,15H,4-7,9-11H2,1-3H3
SMILES:
Molecular Formula: C14H27N
Molecular Weight: 209.37 g/mol

[2-(Cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine

CAS No.:

Cat. No.: VC17520484

Molecular Formula: C14H27N

Molecular Weight: 209.37 g/mol

* For research use only. Not for human or veterinary use.

[2-(Cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine -

Specification

Molecular Formula C14H27N
Molecular Weight 209.37 g/mol
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-3-methylpentan-2-amine
Standard InChI InChI=1S/C14H27N/c1-4-12(2)13(3)15-11-10-14-8-6-5-7-9-14/h8,12-13,15H,4-7,9-11H2,1-3H3
Standard InChI Key BSXLKUPBJKBFFT-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C)NCCC1=CCCCC1

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name, 2-(cyclohex-1-en-1-yl)ethylamine, reflects its bifunctional structure:

  • A cyclohexene ring (C₆H₉) substituted at the 1-position with an ethylamine group.

  • A 3-methylpentan-2-yl branched alkyl chain attached to the amine nitrogen.
    The molecular formula C₁₄H₂₇N corresponds to a degree of unsaturation of 2, attributed to the cyclohexene ring and the amine group .

Table 1: Key Identifiers of 2-(Cyclohex-1-en-1-yl)ethylamine

PropertyValueSource
CAS Number685088-33-9
Molecular FormulaC₁₄H₂₇N
Molecular Weight209.37 g/mol
SynonymsCS-0277983, EN300-165427

Synthetic Pathways and Methodological Insights

Hypothesized Synthesis Routes

While no direct synthesis is reported, analogous amines suggest two plausible strategies:

Reductive Amination

A ketone precursor, 3-methylpentan-2-one, could react with 2-(cyclohex-1-en-1-yl)ethylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd). This method is widely used for secondary amine synthesis but may require selective protection of the cyclohexene double bond to prevent hydrogenation .

Alkylation of Primary Amines

2-(Cyclohex-1-en-1-yl)ethylamine might undergo alkylation with 3-methylpentan-2-yl bromide. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance reactivity, though competing over-alkylation to quaternary ammonium salts is a risk .

Challenges in Purification and Characterization

  • Volatility: Low molecular weight suggests potential distillability, but the absence of boiling point data complicates process design .

  • Chromatography: Silica gel chromatography (as described for oxalamide derivatives ) may separate byproducts, but the amine’s basicity could cause tailing.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include δ 5.50–5.70 (cyclohexene CH), δ 2.50–2.70 (NCH₂), and δ 0.80–1.20 (branched alkyl CH₃) .

    • ¹³C NMR: Peaks near δ 125–130 (cyclohexene sp² carbons) and δ 50–60 (NCH₂) .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Melting/Boiling Points: Unreported, but comparable amines (e.g., N-ethylcyclohexylamine) boil at ~200°C, suggesting similar volatility .

  • Solubility: Likely miscible with organic solvents (e.g., dichloromethane, ethanol) due to hydrophobic alkyl chains. Water solubility is probable only under protonated (acidic) conditions.

Stability Considerations

  • Oxidation: The cyclohexene double bond may undergo epoxidation or dihydroxylation under oxidative conditions.

  • Hydrolysis: Stable in neutral aqueous media but susceptible to acid-catalyzed degradation at elevated temperatures.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Screen catalysts and solvents to improve yield and selectivity.

  • Pharmacological Screening: Test in vitro models for neuroprotective or antimicrobial activity.

  • Thermodynamic Studies: Measure vapor pressure, enthalpy of formation, and solubility parameters.

Analytical Challenges

  • Chromatography-MS: Develop LC-MS methods to detect degradation products.

  • Crystallography: Single-crystal X-ray analysis would resolve stereochemical ambiguities.

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